セコキシロガニン

概要

説明

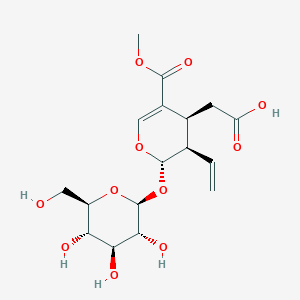

Secoxyloganin is a secoiridoid glycoside that has been isolated from several plant species, including Lonicera japonica, Olea europaea, and Catharanthus roseus . It is known for its antioxidant and anti-allergic properties . The compound has a molecular formula of C17H24O11 and a molecular weight of 404.37 g/mol .

科学的研究の応用

Secoxyloganin has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.

Biology: Studies have shown its role in plant metabolism and its potential as an antioxidant.

Industry: It is used in the development of natural health products and supplements.

作用機序

Target of Action

Secoxyloganin is a secoiridoid glycoside that exhibits antioxidant and anti-allergic properties . It has been found to possess antibacterial activity and cytotoxic activity against the UACC-62 cell line . It also has a protective effect on cells infected with PRRSV .

Mode of Action

For instance, it has been found to inhibit blood flow decrease , which could be one of the mechanisms behind its anti-allergic activity .

Biochemical Pathways

Secoxyloganin is synthesized from geranyl pyrophosphate in the mevalonate pathway . It is formed from loganin through the action of the enzyme secologanin synthase . This enzyme is a P450 enzyme that catalyzes an unusual ring-opening reaction of loganin in the biosynthesis of the monoterpenoid indole alkaloid (MIA) precursor secologanin .

Pharmacokinetics

A method has been developed for the simultaneous determination of secoxyloganin and other compounds in rat plasma by ultra-performance liquid chromatography tandem mass spectrometry . This could potentially be used to study the ADME properties of secoxyloganin and their impact on its bioavailability.

Result of Action

The result of secoxyloganin’s action is the manifestation of its various biological activities, including antioxidant, anti-allergic, antibacterial, and cytotoxic activities . These activities suggest that secoxyloganin could have potential therapeutic applications in various health conditions.

Action Environment

The action of secoxyloganin can be influenced by various environmental factors. For instance, the plant species from which secoxyloganin is isolated can affect its properties . Furthermore, the expression of the enzyme secologanin synthase, which is involved in the biosynthesis of secoxyloganin, can vary depending on the organ in which it is expressed . These factors can influence the action, efficacy, and stability of secoxyloganin.

生化学分析

Biochemical Properties

Secoxyloganin interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of the monoterpenoid indole alkaloids (MIAs) precursor secologanin . The conversion of loganin to secologanin is catalyzed by secologanin synthases (SLS), a P450 enzyme . Furthermore, both SLS isoforms further oxidize secologanin into secoxyloganin .

Cellular Effects

Secoxyloganin has been found to exhibit diverse biological activities. It is active against E. coli and S. aureus . It also exhibits cytotoxicity to human dermal fibroblasts . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Secoxyloganin exerts its effects at the molecular level through various mechanisms. It is involved in the unusual ring-opening reaction of loganin in the biosynthesis of the MIA precursor secologanin . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of secoxyloganin change over time in laboratory settings. In planta transient overexpression analysis of secologanin synthase resulted in an increase in transcript levels and a subsequent increase in secologanin and camptothecin (CPT) accumulation . This suggests that secoxyloganin has long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Secoxyloganin is involved in the seco-iridoid pathway, which is a complex and highly regulated pathway under the influence of different enzymatic reactions . This pathway is responsible for the production of potent terpenoid indole alkaloids.

準備方法

Synthetic Routes and Reaction Conditions

Secoxyloganin can be synthesized from natural sources such as honeysuckle (Lonicera japonica) through extraction and purification processes . The preparation method involves the following steps:

Extraction: The plant material is first dried and ground into a fine powder. Ethanol is then used to extract the active compounds.

Purification: The extract is subjected to various chromatographic techniques to isolate secoxyloganin.

Industrial Production Methods

Industrial production of secoxyloganin typically involves large-scale extraction from plant sources. The process includes:

Cultivation: Growing the plant species known to contain secoxyloganin.

Harvesting: Collecting the plant material at the optimal time for maximum yield.

Extraction and Purification: Using solvents and chromatographic techniques to extract and purify secoxyloganin on an industrial scale.

化学反応の分析

Types of Reactions

Secoxyloganin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of secoxyloganin derivatives with different functional groups .

類似化合物との比較

Secoxyloganin is unique among secoiridoid glycosides due to its specific structure and biological activities. Similar compounds include:

Loganin: Another secoiridoid glycoside with similar antioxidant properties.

Secologanin: A precursor in the biosynthesis of various monoterpene indole alkaloids.

Oleoside-11-methyl ester: Found in the same plant species and shares some biological activities.

Secoxyloganin stands out due to its potent anti-allergic properties and its role in plant metabolism .

生物活性

Secoxyloganin is a secoiridoid glycoside primarily isolated from Lonicera japonica and other plant species. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article synthesizes recent research findings on the biological activity of secoxyloganin, presenting data tables, case studies, and detailed analyses of its pharmacological effects.

Chemical Structure and Properties

Secoxyloganin is characterized by its unique chemical structure, which contributes to its biological activities. The molecular formula is , and it features a complex arrangement of rings and functional groups typical of secoiridoids.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.31 g/mol |

| Solubility | Soluble in water and ethanol |

1. Antioxidant Activity

Recent studies have demonstrated the potent antioxidant properties of secoxyloganin. For instance, a study evaluating the methanolic extract of G. viburnoides, which contains secoxyloganin, reported significant free radical scavenging activities with an IC50 value of . This suggests that secoxyloganin can effectively neutralize reactive oxygen species (ROS), contributing to cellular protection against oxidative stress.

2. Anti-inflammatory Effects

Secoxyloganin has shown promising anti-inflammatory effects in various experimental models. In a study involving carrageenan-induced paw edema in mice, administration of secoxyloganin significantly reduced inflammation markers at doses of . The compound was also effective in the Complete Freund's Adjuvant (CFA) model, demonstrating its potential as an analgesic and anti-inflammatory agent.

Table 2: Anti-inflammatory Effects of Secoxyloganin

| Model | Dose (mg/kg) | Effect Observed |

|---|---|---|

| Carrageenan-induced edema | 3 | Reduced paw edema |

| CFA-induced inflammation | 3 | Decreased mechanical allodynia |

| 100 | Lowered cold sensitivity |

3. Anticancer Activity

The anticancer properties of secoxyloganin have been highlighted in recent research. A study focusing on human breast cancer MDA-MB-231 cells revealed that secoxyloganin inhibited cell growth effectively, suggesting its potential as a therapeutic agent in cancer treatment . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways.

Table 3: Anticancer Activity of Secoxyloganin

| Cancer Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 | 10 | Significant growth inhibition |

| 20 | Induction of apoptosis |

Toxicological Profile

Despite its biological activities, the safety profile of secoxyloganin has been rigorously evaluated. In acute and subacute toxicity studies conducted on female Swiss mice, no significant toxic effects were observed at doses up to . This indicates a favorable safety margin for potential therapeutic applications.

Table 4: Toxicological Findings

| Treatment Duration | Dose (mg/kg) | Observations |

|---|---|---|

| Acute (14 days) | 2000 | No toxicity detected |

| Subacute (28 days) | 30, 100, 300 | No adverse effects noted |

特性

IUPAC Name |

2-[(2S,3R,4S)-3-ethenyl-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-3-7-8(4-11(19)20)9(15(24)25-2)6-26-16(7)28-17-14(23)13(22)12(21)10(5-18)27-17/h3,6-8,10,12-14,16-18,21-23H,1,4-5H2,2H3,(H,19,20)/t7-,8+,10-,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLSOVRLZHTATK-PEYNGXJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C(C1CC(=O)O)C=C)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)O)C=C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974342 | |

| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58822-47-2 | |

| Record name | Secoxyloganin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58822-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Secoxyloganin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-Ethenyl-2-(hexopyranosyloxy)-5-(methoxycarbonyl)-3,4-dihydro-2H-pyran-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SECOXYLOGANIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65J8K23L9L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。